molecular formula C19H17ClN6 B11301474 N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11301474
M. Wt: 364.8 g/mol
InChI Key: BLQXJFHYSRWCHO-UHFFFAOYSA-N
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Description

N⁴-(3-Chlorophenyl)-1-methyl-N⁶-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the N⁴ position and a 3-methylphenyl group at the N⁶ position. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes such as Janus kinase 3 (JAK3) and antifungal proteins . The compound’s molecular formula is C₁₉H₁₈ClN₇ (molecular weight: 379.85 g/mol).

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-12-5-3-7-14(9-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-8-4-6-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

BLQXJFHYSRWCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper (Cu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.

Scientific Research Applications

N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N4-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (N⁴, N⁶) Molecular Formula Molecular Weight Activity Solubility (µg/mL) Reference
Target Compound 3-chlorophenyl, 3-methylphenyl C₁₉H₁₈ClN₇ 379.85 JAK3 inhibition* Not reported
NSC11668 3-chlorophenyl, 3-chlorophenyl C₁₈H₁₄Cl₂N₆ 385.25 Antifungal Not reported
N⁶-(3-Chloro-4-methoxyphenyl) analog 3-chloro-4-methoxyphenyl, phenyl C₂₀H₁₈ClN₇O 415.86 Kinase modulation Not reported
4b (Morpholinopropyl/trifluoromethoxy) 3-morpholinopropyl, 4-(trifluoromethoxy)phenyl C₁₈H₂₁F₃N₄O₂ 382.38 Unspecified Not reported
KCa2 Channel Modulator () 3-chloro-4-fluorophenyl, 3,5-dimethylpyrazolyl C₁₄H₁₂ClFN₆ 326.74 KCa2 positive modulation Not reported
Compound 3-chloro-4-methylphenyl, ethyl C₁₅H₁₇ClN₆ 316.79 Unspecified 0.5

*Inferred from structural similarity to JAK3 inhibitors in .

Key Findings from Comparative Analysis

Substituent Position and Selectivity: The 3-chlorophenyl group at N⁴ (target compound) is associated with JAK3 inhibition, as seen in , where similar derivatives demonstrated nanomolar affinity for JAK3 . In contrast, bis(3-chlorophenyl) substitution (NSC11668) conferred antifungal activity, likely due to altered hydrophobicity and membrane interaction . Methoxy groups (e.g., N⁶-(3-chloro-4-methoxyphenyl), ) enhance solubility but may reduce kinase binding due to steric hindrance .

Halogen vs. Alkyl Substituents: Chlorine (electron-withdrawing) at the 3-position improves target binding through hydrophobic and halogen-bonding interactions, as observed in JAK3 and KCa2 modulators . Methyl groups (electron-donating) at N⁶ (target compound) may enhance metabolic stability compared to ethyl or morpholinopropyl groups () .

Solubility and Pharmacokinetics :

  • The target compound’s solubility is unreported, but analogs with methyl/methoxy groups (e.g., ) generally exhibit higher aqueous solubility than halogen-rich derivatives (e.g., NSC11668) .
  • The ethyl-substituted analog () showed low solubility (0.5 µg/mL), suggesting that bulkier N⁶ substituents may hinder dissolution .

Case Study: JAK3 vs. Antifungal Activity

  • JAK3 Selectivity : The target compound’s 3-methylphenyl group at N⁶ may reduce off-target effects compared to bis-chlorophenyl analogs (NSC11668), which lack kinase selectivity .
  • Antifungal Mechanism : NSC11668’s dual 3-chlorophenyl groups likely interact with fungal cytochrome P450 enzymes, a mechanism less relevant to kinase inhibition .

Biological Activity

N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS# 896004-09-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN6, with a molecular weight of 364.8 g/mol. Its structure includes a fused pyrazolo and pyrimidine ring system characterized by multiple nitrogen atoms, which are crucial for its biological activity.

PropertyValue
CAS Number896004-09-4
Molecular FormulaC19H17ClN6
Molecular Weight364.8 g/mol
Structure FeaturesChlorophenyl and methyl groups at specific positions

Anticancer Properties

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, it has been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells.

  • In Vitro Studies : The compound demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells. This suggests that it effectively inhibits cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest at the S and G2/M phases .

The mechanism by which this compound exerts its effects appears to involve inhibition of cyclin-dependent kinases (CDKs). Molecular docking studies have shown that it binds effectively to CDK2/cyclin A2 complexes, forming critical hydrogen bonds with key residues such as Leu83, which is essential for its inhibitory activity.

  • Apoptosis Induction : Flow cytometric analyses revealed that the compound significantly increases the BAX/Bcl-2 ratio (an indicator of apoptosis), suggesting its role as an apoptotic inducer .

Case Studies and Comparative Analysis

Several studies have compared this compound with other similar compounds in terms of biological activity:

Compound NameStructure FeaturesBiological Activity
N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Different phenyl substitutionsInhibits protein kinases
N~4~-[(2-fluorophenyl)]-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Fluorinated phenyl groupAnticancer properties
N~4~-[(2-chloro-phenyl)]-N~6~-methyl-1H-pyrazolo[3,4-d]pyrimidine Chlorinated phenyl groupPotential anti-inflammatory effects

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